molecular formula C14H22N3OP B14011967 N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine CAS No. 65887-67-4

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine

Cat. No.: B14011967
CAS No.: 65887-67-4
M. Wt: 279.32 g/mol
InChI Key: YODVKQABVJZFJB-UHFFFAOYSA-N
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Description

N-Bis(1-methylpyrrol-2-yl)phosphoryl-N-ethyl-ethanamine is a phosphorylated tertiary amine derivative featuring two 1-methylpyrrole substituents attached to a central phosphorus atom, with an ethyl-ethanamine side chain. The structural combination of pyrrole rings (known for their electron-rich aromatic systems) and a phosphoryl group (a strong hydrogen-bond acceptor) may confer unique electronic and steric properties, influencing reactivity and biological activity .

The analysis below infers comparisons based on structurally related compounds from the literature.

Properties

CAS No.

65887-67-4

Molecular Formula

C14H22N3OP

Molecular Weight

279.32 g/mol

IUPAC Name

N-bis(1-methylpyrrol-2-yl)phosphoryl-N-ethylethanamine

InChI

InChI=1S/C14H22N3OP/c1-5-17(6-2)19(18,13-9-7-11-15(13)3)14-10-8-12-16(14)4/h7-12H,5-6H2,1-4H3

InChI Key

YODVKQABVJZFJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C1=CC=CN1C)C2=CC=CN2C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s structure enables it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. N-Methyl-1-(1H-pyrrol-2-yl)ethanamine

  • Structure : Features a pyrrole ring linked to an ethylamine backbone with an N-methyl group (C₇H₁₂N₂) .
  • Key Differences : Lacks the phosphoryl group and the bis-pyrrole substitution seen in the target compound.
  • Relevance : Demonstrates the stability and electronic effects of pyrrole-amine hybrids. Pyrrole’s aromaticity likely enhances the compound’s resistance to oxidation compared to aliphatic amines.

B. N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine

  • Structure : Contains a pyrrolidine ring (saturated analog of pyrrole) with a methoxymethyl substituent and an ethyl-ethanamine chain (C₁₀H₂₂N₂O) .
  • Key Differences : The saturated pyrrolidine ring reduces aromatic conjugation, while the methoxymethyl group introduces steric bulk and polarity. The absence of a phosphoryl group limits hydrogen-bonding capacity.
  • Relevance : Highlights how saturation of the pyrrole ring alters physicochemical properties (e.g., solubility, basicity).

C. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine Hydrochloride

  • Structure : A bis-benzylated pyrrolidine derivative with a methanamine backbone (C₂₁H₂₉ClN₂) .
  • Key Differences: Bulky benzyl groups increase lipophilicity, while the hydrochloride salt enhances water solubility.

D. Phenolic Schiff Bases (e.g., 3-DPM, 5-DPS)

  • Structure : Aromatic Schiff bases with hydroxyl groups and sulfur/sulfide bridges .
  • Key Differences : Schiff bases exhibit planar conjugation and antioxidant activity, whereas the target compound’s phosphoryl-pyrrole system may favor different electronic interactions (e.g., metal coordination).

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Compound Aromatic System Phosphoryl Group Key Functional Groups Potential Applications
Target Compound Bis-pyrrole Yes Phosphoryl, ethylamine Catalysis, drug design
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine Monopyrrole No Ethylamine, methyl Intermediate in synthesis
N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine Pyrrolidine No Methoxymethyl, ethylamine Surfactants, ligands
Phenolic Schiff Bases Aromatic rings No Hydroxyl, sulfide/disulfide Antioxidants, sensors

Key Observations:

Electronic Effects: The phosphoryl group in the target compound may enhance Lewis acidity, enabling metal coordination—a feature absent in non-phosphorylated analogs .

Biological Activity : Pyrrole-containing amines (e.g., ) are often explored for CNS activity, but the phosphoryl group’s impact on bioavailability remains speculative without data.

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